molecular formula C25H32O10 B600568 Massonianoside B CAS No. 188300-19-8

Massonianoside B

Cat. No. B600568
M. Wt: 492.52
InChI Key:
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Description

Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L (disruptor of 4 telomeric silencing 1-like) inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression . Massonianoside B exhibits anti-leukemic activity .


Synthesis Analysis

The synthesis of Massonianoside B has been achieved through pharmacophore-based in silico screening and biological studies . It is a structurally unique natural product inhibitor of DOT1L .


Molecular Structure Analysis

The molecular structure of Massonianoside B was elucidated based on analyses of spectroscopic data .


Chemical Reactions Analysis

Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .


Physical And Chemical Properties Analysis

Massonianoside B is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The empirical formula is C25H32O10 , and the molecular weight is 492.52 . It is stored at temperatures between -10 to -25°C .

Scientific Research Applications

Antioxidant Activity

Massonianoside B is a compound found in pine trees and possesses antioxidant activity . This property makes it useful in combating oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.

Quantitative Analysis in Pinus Species

Massonianoside B is used in the quantitative analysis of Pinus species. High-performance liquid chromatography with a gradient elution system along with a reverse-phase INNO column with photodiode array detector was employed to determine the presence and content of this compound in Pinus species .

Indicator of Biological Activity in Pinus Species

The presence of Massonianoside B in different parts of Pinus species (needles, branches, and bark) provides evidence of biological activity in these species . This can be used to establish a foundation for further research into the medicinal and other uses of these species.

Anti-leukemic Activity

Massonianoside B exhibits anti-leukemic activity . This makes it a potential candidate for the development of new treatments for leukemia.

Inhibition of DOT1L

Massonianoside B is a potent, highly selective, reversible and SAM-competitive DOT1L (disruptor of telomeric silencing 1-like) inhibitor . DOT1L is an enzyme involved in the methylation of histone H3, a process that is crucial for the regulation of gene expression. Inhibition of DOT1L has implications in the treatment of certain types of cancer, including mixed lineage leukemia (MLL).

Decrease in Cellular Levels of H3K79 Methylation

Massonianoside B decreases cellular levels of H3K79 methylation . Methylation of histone H3 at lysine 79 (H3K79) is a post-translational modification that plays a key role in the regulation of gene expression. Alterations in H3K79 methylation patterns have been associated with cancer and other diseases.

Safety And Hazards

Massonianoside B is not classified as a dangerous substance according to GHS . It has a health hazard, flammability, and physical hazards rating of 0 according to both HMIS and NFPA . It is recommended to avoid dust formation and breathing vapors, mist, gas, or dust .

Future Directions

Massonianoside B is an antioxidant, which can be isolated from Cedrus deodara pine needle . It exhibits radicals scavenging capacities, and restores CCL4-impaired activity of antioxidant enzymes . This suggests potential future directions for research into its antioxidant properties and therapeutic applications .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHIEOZUONPPQY-ROQFLNLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Massonianoside B

Citations

For This Compound
45
Citations
J Chen, HJ Park - ACS Chemical Biology, 2019 - ACS Publications
… Herein we describe the identification of the phenolic glycoside massonianoside B (MA), a potent, selective, and structurally novel inhibitor of DOT1L, through pharmacophore-based …
Number of citations: 15 pubs.acs.org
GH Tran, J Choi, HJ Min, JJ Ku… - Journal of Applied …, 2023 - scholarworks.bwise.kr
… Massonianoside B is a compound found in pine trees and … Pinus species had higher massonianoside B content (5.502 to … taeda had the highest concentration of total massonianoside …
Number of citations: 2 scholarworks.bwise.kr
YP Wu, X Liang, XY Liu, K Zhong, B Gao… - Journal of functional …, 2015 - Elsevier
… -coumaroyl-2-hydroxyquinic acid (1), trans-p-coumaric acid-4-O-β-D-glucopyranoside (3), trans-ferulic acid-4-O-β-D-glucopyranoside (4), (6S,9R)-roseoside (6) and massonianoside B (…
Number of citations: 41 www.sciencedirect.com
WQ Chen, ZJ Song, HH Xu - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
A new C-methylated flavone glycoside, 5,7-dihydroxy-3-methoxy-6-C-methylflavone 8,4′-di-O-β-d-glucopyranoside (1), was isolated from the twigs and leaves of Picea neoveitchii Mast…
Number of citations: 30 www.sciencedirect.com
YC XIAO - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
Objective: To study the chemical constituents from the fresh pineneedles of Pinus massoniana. Methods: Certain chromatography means were used in the isolation and purification, and …
Number of citations: 2 pesquisa.bvsalud.org
B Chang, LJ Xiao, J Zhang, SX Zhao, WC Ye… - Journal of China …, 2014 - cabdirect.org
Thirteen compounds were isolated from the branches and leaves of Abies ernestii var. salouenensis by silica gel, Sephadex LH-20 and ODS column chromatographies. Their structures …
Number of citations: 3 www.cabdirect.org
WJ He, ZH Fu, HJ Han, H Yan, GZ Zeng… - … für Naturforschung B, 2011 - degruyter.com
… [M–H] − ) as that of massonianoside B [15]. The 1H and 13C NMR spectroscopic data of 7 were almost identical with those of massonianoside B, suggesting that they should have the …
Number of citations: 15 www.degruyter.com
R Yang, G Zhao, L Zhang, Y Xia, H Yu, B Yan… - Frontiers in …, 2022 - frontiersin.org
… and Massonianoside B had potential antioxidant activity (Chen et al., 2012; Yan et al., 2013). Therefore, Dodoviscin A and Massonianoside B … In contrast, Massonianoside B showed …
Number of citations: 2 www.frontiersin.org
EY Hong, TY Kim, GU Hong, H Kang, JY Lee, JY Park… - Molecules, 2019 - mdpi.com
… Three components (isolariciresinol 9-O-β-d-xyloside, massonianoside B, and nicotiflorin) did not have any effects on the expression of AT1 (data not shown). Roseo or IE4 (20, 30, 50 μg/…
Number of citations: 17 www.mdpi.com
H Li, Z Wang, Y Xu, G Sun - PeerJ, 2016 - peerj.com
… Other ingredients include catechin, epicatechin, massonianoside B, catechin 3-O-rutinoside… -3-O-glucose, catechin, epicatechin, massonianoside B, cedrusin, catechin-3-O-rutinoside, …
Number of citations: 11 peerj.com

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